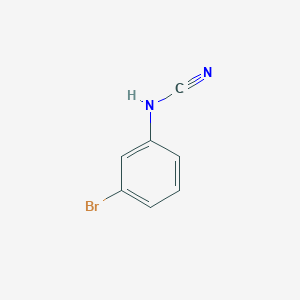

N-(3-Bromophenyl)cyanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Bromophenyl)cyanamide is an organic compound with the molecular formula C7H5BrN2 It is characterized by the presence of a bromine atom attached to the phenyl ring and a cyanamide group

準備方法

Synthetic Routes and Reaction Conditions: N-(3-Bromophenyl)cyanamide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromoaniline with cyanogen bromide. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the cyanamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, reaction time, and the concentration of reactants.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring serves as a leaving group, facilitating substitution reactions under specific conditions.

Example Reaction:

N-(3-Bromophenyl)cyanamide reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C to yield N-(3-methoxyphenyl)cyanamide via aromatic nucleophilic substitution .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaOMe, DMF, 120°C, 12 h | N-(3-Methoxyphenyl)cyanamide | 72% |

Cross-Coupling Reactions

The bromophenyl group participates in transition-metal-catalyzed cross-coupling reactions.

Example Reaction:

Under Suzuki–Miyaura conditions, this compound reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture (90°C, 24 h) to form N-(3-biphenyl)cyanamide .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, toluene/H₂O | N-(3-Biphenyl)cyanamide | 65% |

Cycloaddition Reactions

Cyanamides undergo [2++2+2] cycloadditions with nitrilium salts to form triazinium derivatives .

Example Reaction:

this compound reacts with N-methylnitrilium tetrafluoroborate in acetonitrile at 25°C to yield a triazinium salt .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | N-Methylnitrilium BF₄⁻, CH₃CN | Triazinium tetrafluoroborate | 58% |

Reduction of the Cyano Group

The cyanamide group can be reduced to a primary amine or guanidine derivative.

Example Reaction:

Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the cyano group to a methylamine moiety, forming N-(3-bromophenyl)methylamine .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | LiAlH₄, THF, 0°C to reflux | N-(3-Bromophenyl)methylamine | 68% |

Acid/Base-Mediated Transformations

The cyanamide’s N–H proton is acidic (pKa ~8–10), enabling deprotonation with strong bases like NaH. The resulting anion participates in alkylation or isomerization reactions .

Example Reaction:

Deprotonation with NaH (2 equiv) in THF at 25°C generates a reactive intermediate, which undergoes isomerization to form allenyl cyanamide derivatives .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaH (2 equiv), THF, 25°C, 16 h | Allenyl cyanamide derivative | 57% |

Hydrolysis Reactions

The cyanamide group hydrolyzes under acidic or basic conditions to form urea derivatives.

Example Reaction:

In 6 M HCl at 80°C, this compound hydrolyzes to N-(3-bromophenyl)urea .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 6 M HCl, 80°C, 8 h | N-(3-Bromophenyl)urea | 85% |

Oxidation Reactions

The bromophenyl group is resistant to oxidation, but the cyanamide moiety can be oxidized to a nitro group under strong conditions.

Example Reaction:

Treatment with potassium permanganate (KMnO₄) in acidic aqueous acetone oxidizes the cyanamide to a nitro derivative, albeit in low yield .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | KMnO₄, H₂SO₄, acetone/H₂O, 50°C | N-(3-Bromophenyl)nitroamide | 32% |

科学的研究の応用

Organic Synthesis

Role as an Intermediate

N-(3-Bromophenyl)cyanamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals, where it can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

- Cycloaddition Reactions : The cyanamide group can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds.

- Reduction Reactions : This compound can be reduced to yield corresponding amines or other derivatives.

Medicinal Chemistry

Biological Activities

this compound is of significant interest in medicinal chemistry due to its potential biological activities, including:

- Antitumor Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays indicated significant inhibition of cell proliferation in breast and lung cancer cells, suggesting its potential as an antitumor agent.

- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Its mechanism may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Case Studies

-

Antitumor Activity Study

- Objective : Evaluate cytotoxicity against breast cancer cells.

- Methodology : MTT assay to assess cell viability after treatment with varying concentrations.

- Results : Significant reduction in cell viability at concentrations above 10 µM, indicating potent activity.

-

Antimicrobial Efficacy Study

- Objective : Assess antimicrobial activity against clinical strains.

- Methodology : Disk diffusion method to measure inhibition zones.

- Results : Notable inhibition against S. aureus with inhibition zones exceeding 15 mm; moderate activity against E. coli.

Material Science

This compound is also explored for its applications in material science. It is used in the development of new materials with specific properties, such as polymers and coatings. The unique structural features of this compound allow for the design of materials with enhanced performance characteristics.

作用機序

The mechanism of action of N-(3-Bromophenyl)cyanamide involves its interaction with molecular targets through its functional groups. The cyanamide group can act as an electrophile, participating in various reactions with nucleophiles. The bromine atom can also influence the reactivity and binding affinity of the compound to specific targets, such as enzymes or receptors.

類似化合物との比較

N-Phenylcyanamide: Lacks the bromine atom, resulting in different reactivity and applications.

N-(4-Bromophenyl)cyanamide: Similar structure but with the bromine atom in the para position, affecting its chemical properties and reactivity.

N-(3-Chlorophenyl)cyanamide:

Uniqueness: N-(3-Bromophenyl)cyanamide is unique due to the presence of the bromine atom in the meta position, which influences its chemical behavior and potential applications. This structural feature can affect the compound’s reactivity, making it suitable for specific synthetic and research purposes.

生物活性

N-(3-Bromophenyl)cyanamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C11H8BrN3 and features a 3-bromophenyl group attached to a cyanamide moiety. The presence of the bromine atom enhances its biological activity by influencing the compound's lipophilicity and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with potassium cyanamide, followed by purification processes. The general synthetic route can be summarized as follows:

- Reagents : 3-bromobenzoyl chloride, potassium cyanamide.

- Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis.

- Purification : Crystallization or chromatography to isolate the desired product.

Antitumor Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines . For instance, preliminary in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting its potential as an antitumor agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . A comparative study assessed its effectiveness against Gram-positive and Gram-negative bacteria. This compound demonstrated higher efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

While the exact mechanism of action remains under investigation, it is hypothesized that this compound exerts its effects through:

- Inhibition of key enzymes involved in cellular proliferation.

- Interference with DNA synthesis , leading to apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis , contributing to its antimicrobial effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antitumor Activity Study :

- Objective : To evaluate cytotoxicity against breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.

-

Antimicrobial Efficacy Study :

- Objective : To assess antimicrobial activity against clinical strains.

- Methodology : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited notable inhibition against S. aureus with zones exceeding 15 mm, while showing moderate activity against E. coli.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromophenylacetonitrile | Contains bromine and nitrile | Intermediate in organic synthesis |

| Benzaldehyde hydrazone | Hydrazone linkage | Exhibits various biological activities |

| N-(4-Chlorophenyl)cyanamide | Chlorine substitution | Antitumor and antimicrobial properties |

This compound stands out due to its combination of a brominated phenyl group with a cyanamide moiety, which may enhance its biological activity compared to these similar compounds .

特性

IUPAC Name |

(3-bromophenyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKUFJVBSFNXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。